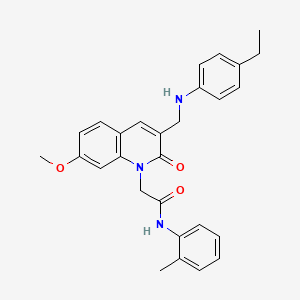
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(o-tolyl)acetamide, is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the specific compound is not directly described in the provided papers, insights can be drawn from structurally related compounds to infer potential characteristics and behaviors.
Synthesis Analysis
The synthesis of related quinoline derivatives, as described in the first paper, involves a Sonogashira cross-coupling reaction. This method is a powerful tool in organic synthesis for forming carbon-carbon bonds between an alkyne and an aryl or vinyl halide. The title compound from the first paper, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was synthesized using this technique, which suggests that a similar approach could be employed for the synthesis of the compound , with modifications to the starting materials to introduce the specific substituents such as the 4-ethylphenylamino group and the o-tolyl group .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring, which imparts rigidity and planarity to the molecule. The presence of substituents such as the 4-ethylphenylamino group and the methoxy group can influence the overall conformation and electronic distribution within the molecule. The second paper provides insights into the conformation of acetamido groups in a related compound, which could suggest that the acetamide moiety in the compound of interest may also adopt a linear or slightly bent conformation, affecting the molecule's overall shape and reactivity .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, particularly those involving the quinoline nitrogen and the carbonyl group in the acetamide moiety. These functional groups can act as sites for nucleophilic attack, potentially leading to the formation of new bonds or the introduction of additional substituents. The presence of an amino group and a methoxy group can also influence the reactivity of the compound by providing additional sites for chemical transformations or by stabilizing certain reaction intermediates through resonance or inductive effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The presence of multiple hydrogen bond donors and acceptors, such as the amide NH and the methoxy oxygen, suggests that the compound could exhibit strong intermolecular hydrogen bonding, which could affect its melting point, solubility, and crystal structure. The planarity of the molecule, as well as the presence of hydrophobic and hydrophilic regions, could lead to anisotropic packing in the solid state, as observed in the second paper for a related compound . The electronic properties of the compound, such as its UV-Vis absorption and fluorescence, would be influenced by the conjugated system of the quinoline ring and the substituents attached to it.
科学的研究の応用
Antimalarial Activity
A series of compounds, including those related to the specified chemical structure, were synthesized and evaluated for their antimalarial activity. These compounds showed promising results against Plasmodium berghei infections in mice, including strains resistant to other treatments. The studies suggest potential clinical applications in treating malaria, especially due to their excellent activity and favorable pharmacokinetic properties, which may provide extended protection against infection after oral administration (Werbel et al., 1986).
Synthesis of Tetrahydroquinolines
Research on the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines involves reactions of compounds with structural similarities to the one mentioned. These studies contribute to the development of novel compounds with potential applications in medicinal chemistry, showcasing the methods for synthesizing complex structures that could serve as building blocks for pharmacologically active molecules (Al-Taifi et al., 2016).
Antimicrobial Agents
The synthesis and characterization of new quinazolines with potential antimicrobial activities highlight the role of similar compounds in developing treatments against bacteria and fungi. These efforts are crucial in addressing the growing concern of antibiotic resistance by exploring new chemical scaffolds capable of inhibiting microbial growth (Desai et al., 2007).
Anticancer Agents
The design and synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate compounds, including structures similar to the specified chemical, have been explored for their potential as anticancer agents. These compounds were evaluated against various cancer cell lines, demonstrating moderate to high levels of antitumor activities. Such research underscores the importance of developing new therapeutic agents to combat cancer, with some compounds showing potency comparable to established treatments (Fang et al., 2016).
特性
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-4-20-9-12-23(13-10-20)29-17-22-15-21-11-14-24(34-3)16-26(21)31(28(22)33)18-27(32)30-25-8-6-5-7-19(25)2/h5-16,29H,4,17-18H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJAYTBNMZILGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


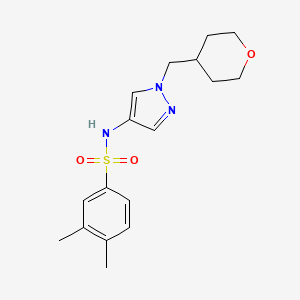
![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate](/img/structure/B2504783.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2504784.png)
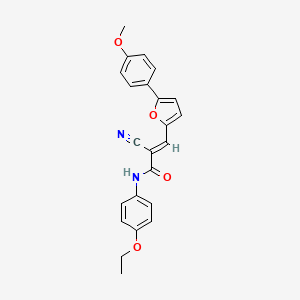

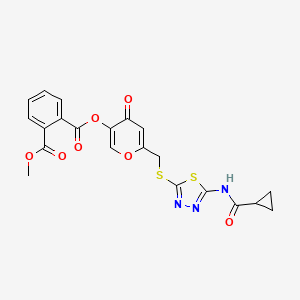
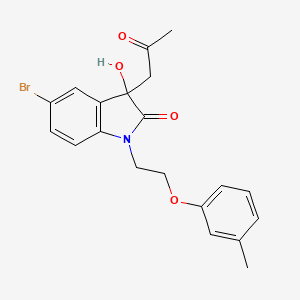
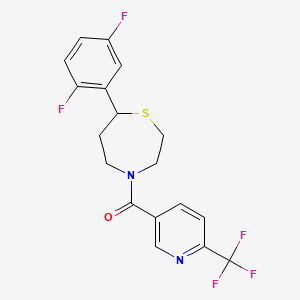
![3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2504792.png)
![2-({2-[2,4-Dichloro-5-(2-ethoxy-2-oxoethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2504794.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2504796.png)

